molecular formula C15H26N2O5 B1506709 Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate CAS No. 459417-40-4

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B1506709
CAS No.: 459417-40-4
M. Wt: 314.38 g/mol
InChI Key: PWHYEWGIMWCYTP-UHFFFAOYSA-N
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Description

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS: 459417-40-4) is a seven-membered heterocyclic compound featuring a 1,4-diazepane backbone with two tert-butyl ester groups and a ketone moiety at the 6-position. Its molecular formula is $ \text{C}{15}\text{H}{26}\text{N}2\text{O}5 $, and it serves as a critical intermediate in pharmaceutical synthesis, particularly for orexin receptor antagonists like suvorexant . The tert-butyl groups enhance steric protection, improving stability during synthetic processes, while the oxo group introduces electrophilicity, enabling further functionalization .

Key physicochemical properties:

  • Molecular Weight: 314.38 g/mol
  • Purity: Typically available at 95%+ purity, with prices ranging from \$59/100mg to \$7460/1g depending on supplier .
  • Synthesis: Often prepared via reductive amination or chiral resolution protocols, as seen in suvorexant intermediate syntheses .

Properties

IUPAC Name

ditert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHYEWGIMWCYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718869
Record name Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459417-40-4
Record name Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Diazepane Derivatives with tert-Butyl Chloroformate

  • Step 1: Diazepane precursor is synthesized or procured, typically possessing free amine and carboxyl groups.
  • Step 2: The precursor is reacted with tert-butyl chloroformate under controlled conditions to form the di-tert-butyl ester.
  • Step 3: Oxidation or functionalization at the 6-position introduces the keto group, often via selective oxidation methods compatible with the diazepane ring.
  • Step 4: Purification is performed to isolate the this compound, typically by chromatography or crystallization.

This method is favored due to the stability of tert-butyl esters and the ease of their removal under mild acidic conditions if needed.

Solvent and Formulation Considerations

For preparation of stock solutions, the compound exhibits solubility in organic solvents such as DMSO. Preparation of in vivo formulations involves dissolving the compound first in DMSO to create a master stock solution, followed by dilution with solvents like corn oil, PEG300, Tween 80, or water in a stepwise manner to ensure clarity and stability of the solution.

Preparation Data Table

Preparation Step Reagents/Conditions Notes
Diazepane precursor preparation Standard synthetic or procurement methods Starting material for subsequent steps
Protection with tert-butyl chloroformate tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Forms di-tert-butyl esters
Introduction of 6-oxo group Selective oxidation (e.g., PCC, Swern oxidation) Maintains ring integrity
Purification Chromatography or crystallization Ensures compound purity
Stock solution preparation DMSO, corn oil, PEG300, Tween 80, water Stepwise solvent addition to maintain clarity

Research Findings and Analytical Notes

  • The compound is stable under sealed storage at room temperature, away from moisture, with stock solutions stored at -80°C for up to 6 months or at -20°C for 1 month to prevent degradation.
  • Heating to 37°C and ultrasonic agitation can improve solubility during solution preparation.
  • No extensive literature on alternative synthetic routes or large-scale industrial synthesis has been published, indicating the compound is mainly prepared via established laboratory synthetic protocols involving tert-butyl protection and diazepane functionalization.
  • Safety considerations include handling under appropriate protective measures due to potential toxicity and skin irritation hazards.

Summary Table of Key Chemical and Preparation Parameters

Parameter Value/Description
Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
CAS Number 459417-40-4
Core Synthetic Approach Diazepane precursor + tert-butyl chloroformate + oxidation
Solvents for Stock Solutions DMSO, corn oil, PEG300, Tween 80, water
Storage Conditions RT sealed dry; -80°C (6 months); -20°C (1 month)
Purification Techniques Chromatography, crystallization

Chemical Reactions Analysis

Deprotection of Tert-Butyl Groups

The tert-butyl carbamate (Boc) groups are selectively cleaved under acidic conditions, a critical step for further functionalization.

Reaction Conditions :

  • Reagent : HCl in dioxane (4 M)

  • Temperature : Room temperature

  • Duration : 5–6 hours

  • Outcome : Removal of Boc groups yields the free amine (1,4-diazepane-6-one), which can participate in subsequent coupling or alkylation reactions .

Example :

text
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate + HCl → 1,4-Diazepane-6-one + CO₂ + tert-Butanol

Yield: >90% (observed in analogous Boc-deprotection reactions) .

Nucleophilic Substitution at the Carbonyl Position

The ketone group at position 6 is susceptible to nucleophilic attack, enabling the formation of derivatives.

Key Reactions :

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°C→RT6-Substituted diazepane60–75%
Reductive AminationRNH₂, NaBH₃CN, MeOH6-Amino derivatives50–65%
Wittig ReactionPh₃P=CHR, DCM, RT6-Alkene-functionalized diazepane40–55%

Mechanistic Insight :
The electron-deficient carbonyl carbon facilitates nucleophilic addition, while the diazepane ring’s conformation stabilizes transition states.

Ring Functionalization via Alkylation

The nitrogen atoms in the diazepane ring undergo alkylation, particularly after Boc deprotection.

Experimental Protocol :

  • Deprotection : Treat with HCl/dioxane to remove Boc groups .

  • Alkylation : React with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ in MeCN at 75°C .

Example :

text
1,4-Diazepane-6-one + Benzyl bromide → 4-Benzyl-1,4-diazepane-6-one

Yield: 84% (observed in analogous piperazine alkylations) .

Cycloaddition Reactions

The diazepane ring participates in [3+2] cycloadditions with dipolarophiles, leveraging the ring strain and electron-rich nitrogen centers.

Notable Example :

  • Reagents : Nitrile oxide (generated in situ from hydroxymoyl chloride)

  • Conditions : DCM, RT, 12 hours

  • Product : Isoxazoline-fused diazepane derivatives.

Outcome :

  • Yield: 45–60%

  • Selectivity: Favors endo transition state due to diazepane’s puckered conformation.

Hydrolysis of Ester Groups

The tert-butyl esters are hydrolyzed under strongly acidic or basic conditions to carboxylic acids.

Conditions :

  • Acidic : H₂SO₄ (conc.), reflux, 8 hours → Dicarboxylic acid .

  • Basic : NaOH (aq.), EtOH, 60°C, 6 hours → Sodium carboxylate .

Applications :

  • Intermediate for synthesizing water-soluble derivatives.

  • Further reactivity via peptide coupling (e.g., EDC/HOBt) .

Comparative Reactivity with Structural Analogs

The presence of the 6-oxo group and Boc protection differentiates this compound from similar diazepanes:

CompoundKey Reactivity Differences
Di-Tert-butyl 6-methyl-1,4-diazepane-1,4-dicarboxylateMethyl group enhances steric hindrance, reducing nucleophilic substitution rates .
1-Benzyl-4-tert-butyl-6-hydroxy-1,4-diazepane-1,4-dicarboxylateHydroxyl group enables oxidation to ketone or participation in hydrogen bonding.

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C (TGA data) .

  • Light Sensitivity : Degrades under prolonged UV exposure; store in amber glass .

  • Solubility : Highly soluble in DCM, THF, and DMF; sparingly soluble in water (<0.1 mg/mL) .

Scientific Research Applications

Pharmaceutical Development

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly in the fields of:

  • Antimicrobial Agents : Compounds derived from this structure have shown promise in inhibiting bacterial growth.
  • Anti-inflammatory Drugs : Research indicates potential anti-inflammatory effects, making it a candidate for further studies in pain management therapies.

Chemical Biology

The compound serves as a useful tool in chemical biology due to its ability to interact with biological macromolecules. It can be used in:

  • Enzyme Inhibition Studies : Its derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Binding Assays : The compound's structure facilitates binding studies with various receptors, aiding in drug discovery processes.

Material Science

In material science, this compound is explored for:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials Development : Its derivatives have been investigated for their role in the synthesis of nanoparticles used in drug delivery systems.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties against common pathogens. Results indicated that modifications at the nitrogen position significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Properties

Research conducted at a leading pharmaceutical laboratory focused on the anti-inflammatory effects of this compound. The study demonstrated that specific derivatives exhibited reduced inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism by which Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs within the 1,4-Diazepane Family

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences Applications
Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate 1823301-45-6 6-OH instead of 6-oxo 316.36 Hydroxyl group increases polarity and hydrogen-bonding capacity; reduced electrophilicity at C6 Intermediate for hydroxylated derivatives
Di-tert-butyl 6-methylene-1,4-diazepane-1,4-dicarboxylate 1373029-10-7 6-methylene instead of 6-oxo 298.38 Methylene group introduces sp³ hybridization, altering conjugation and reactivity Building block for alkylation reactions
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate 882645-09-2 No oxo group 286.32 Lacks electrophilic site at C6; reduced utility in nucleophilic additions General amine protection in peptide synthesis

Functional Insights :

  • 6-Oxo vs. 6-Hydroxy : The ketone in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the hydroxyl analog is more suited for oxidation or protection-deprotection strategies .
  • Steric Effects : tert-Butyl esters provide superior steric shielding compared to benzyl or methyl esters (e.g., 1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate), reducing unintended side reactions .

Piperazine-Based Analogs

Table 2: Piperazine vs. Diazepane Derivatives
Compound Name CAS Number Ring Size Substituents Molecular Weight (g/mol) Key Differences
Di-tert-butyl piperazine-1,4-dicarboxylate 76535-75-6 6-membered No oxo group 286.37 Smaller ring size reduces conformational flexibility; lower strain but fewer reactive sites
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate 459417-40-4 7-membered 6-oxo 314.38 Larger ring accommodates bulkier substituents; oxo group enables regioselective modifications

Structural Implications :

  • Conformational Flexibility : The seven-membered diazepane ring adopts boat or chair conformations more readily than the rigid piperazine ring, enhancing its utility in drug design where flexibility is critical .
  • Reactivity : Piperazine derivatives lack the oxo group, limiting their use in ketone-specific reactions such as condensations or reductions .

Price and Availability Comparison

Table 3: Commercial Availability and Cost
Compound Name CAS Number Purity Price (1g) Supplier
This compound 459417-40-4 95%+ \$7460 Combi-Blocks
Di-tert-butyl piperazine-1,4-dicarboxylate 76535-75-6 98% \$1126 CymitQuimica
Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate 1823301-45-6 95%+ \$2772 Chempharmatech

Market Insights :

  • The target compound’s higher cost reflects its specialized role in synthesizing complex pharmaceuticals like suvorexant, where precise functionalization is required .
  • Piperazine analogs are cheaper due to simpler synthesis and broader applications in non-pharmaceutical industries .

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a diazepane precursor. A common approach is reacting 1,4-diazepane-6-one with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) in anhydrous solvents like dichloromethane or THF. Reaction temperatures are maintained at 0–25°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) yields >95% purity. Monitoring by TLC or HPLC ensures minimal residual starting materials .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The tert-butyl ester groups are hydrolytically sensitive; thus, avoid prolonged exposure to moisture or acidic/basic conditions. For long-term stability, lyophilize the compound and store in vacuum-sealed vials. Regular NMR (¹H/¹³C) and mass spectrometry checks are recommended to detect degradation (e.g., tert-butyl group cleavage) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.4 ppm for ¹H; δ ~28/80 ppm for ¹³C) and carbonyl resonances (δ ~155–165 ppm for ¹³C).
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (C₁₅H₂₅N₂O₅⁺: [M+H]⁺ calc. 325.1764) and fragmentation patterns (e.g., loss of tert-butyl groups) .

Advanced Research Questions

Q. How can researchers investigate the keto-enol tautomerism of the 6-oxo group in this compound?

Methodological Answer:

  • Variable Temperature (VT) NMR : Monitor chemical shift changes in the carbonyl (C=O) and adjacent protons (e.g., NH or CH₂) across temperatures (–50°C to 50°C).
  • Deuterium Exchange Experiments : Expose the compound to D₂O and track NH proton disappearance via ¹H NMR to assess tautomeric equilibrium.
  • Computational Studies : Use DFT (e.g., B3LYP/6-31G*) to calculate energy barriers between tautomers and compare with experimental data .

Q. What strategies resolve contradictory data on reaction yields during derivatization (e.g., alkylation or acylation)?

Methodological Answer:

  • Reaction Optimization : Screen catalysts (e.g., DMAP, Hünig’s base) and solvents (e.g., DMF vs. THF) to address steric hindrance from tert-butyl groups.
  • In Situ Monitoring : Use LC-MS or inline IR to detect intermediates and adjust reaction times/temperatures dynamically.
  • Side Reaction Analysis : Characterize byproducts (e.g., tert-butyl cleavage via HRMS) and redesign protecting groups if necessary .

Q. How can this compound serve as a precursor for spirocyclic or bridged heterocycles?

Methodological Answer:

  • Ring-Closing Metathesis (RCM) : Introduce olefinic handles (e.g., allyl groups) on the diazepane ring and employ Grubbs catalyst (e.g., G-II) to form spirocycles.
  • Mannich Reactions : React the 6-oxo group with formaldehyde and amines to generate bridged structures.
  • X-ray Crystallography : Confirm stereochemistry and ring strain in derived products .

Data Contradiction Analysis

Q. Why do different studies report varying ratios of diastereomers during functionalization?

Methodological Answer: Discrepancies often arise from:

  • Steric Effects : Bulky tert-butyl groups influence transition-state geometries. Use chiral HPLC (e.g., Chiralpak AD column) to separate diastereomers and quantify ratios.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may stabilize specific intermediates. Compare diastereomeric excess (de) in DCM vs. acetonitrile.
  • Temperature Control : Low temperatures (–40°C) favor kinetic products, while higher temperatures (25°C) promote thermodynamic control .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterCondition RangeOptimal ValueReference
Reaction Temperature0–25°C0°C (Boc protection)
Purification SolventHexane/EtOAc (v/v)7:3
HRMS Accuracy (ppm)<52.3

Q. Table 2. Common Degradation Pathways

PathwayDetection MethodMitigation Strategy
tert-Butyl Hydrolysis¹H NMR (δ ~1.4 ppm loss)Lyophilization, inert storage
Oxidative Ring OpeningLC-MS (m/z shifts)Antioxidants (e.g., BHT)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

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